Trilostane is classified as a synthetic steroidal compound that acts as an inhibitor of the enzyme 3 β-hydroxysteroid dehydrogenase. This enzyme is crucial for the biosynthesis of all classes of hormonal steroids, including cortisol. Trilostane-d3 serves as a tracer in studies aimed at understanding the pharmacodynamics and pharmacokinetics of trilostane in various biological contexts .
Trilostane-d3 retains the core structure of trilostane but includes deuterium atoms at specific positions within its molecular framework. The molecular formula for trilostane is C20H30O3, and for trilostane-d3, it would be C20D3H27O3, reflecting the addition of deuterium atoms.
Trilostane-d3 participates in similar chemical reactions as its non-labeled counterpart. Key reactions include:
The mechanism of action for trilostane involves:
Data from clinical studies indicate that trilostane effectively reduces plasma cortisol levels when administered to dogs diagnosed with Cushing's disease .
Relevant data regarding its melting point or boiling point may not be extensively documented due to its specialized use as a research tool rather than a widely used pharmaceutical agent .
Trilostane-d3 has several important applications in scientific research:
Trilostane-d3 is a deuterium-labeled analog of the steroidogenesis inhibitor trilostane, featuring three deuterium atoms (D₃) strategically incorporated at the 17β-methyl group of the androstane backbone [3] [8]. This modification replaces the native hydrogen atoms at C17 with deuterium, creating a mass shift of +3 atomic mass units compared to unlabeled trilostane (molecular weight 329.44 g/mol) while preserving the core chemical structure [6] [8]. The isotopic labeling occurs at a metabolically vulnerable site, as the 17β position is enzymatically oxidized during the formation of the active metabolite 17-ketotrilostane [7]. The compound maintains the characteristic heterocyclic isoxazole ring fused to the steroidal framework, which is critical for competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [7].
Deuterium incorporation induces minimal steric alterations due to the near-identical atomic radii of hydrogen and deuterium, ensuring that Trilostane-d3 retains the biochemical target affinity of its protiated counterpart. However, the carbon-deuterium (C-D) bond exhibits greater bond strength (∼1-5 kcal/mol) and reduced vibrational frequency compared to carbon-hydrogen (C-H) bonds, which can influence enzymatic processing kinetics [2] [6]. This isotopic substitution is synthetically achieved through deuterated precursors in the final reduction steps of trilostane synthesis, enabling precise labeling without compromising chiral integrity at stereogenic centers (C1, C3a, C3b, C10a, C10b, C12aS) [3] [8].
Table 2: Research Applications of Deuterated Isotopologues like Trilostane-d3
Application Domain | Utility of Deuterated Analogs | Reference Study Insights |
---|---|---|
Metabolic Pathway Mapping | Tracks enzymatic conversion routes via LC-MS | Quantifies 17-ketotrilostane formation kinetics [6] |
Drug-Drug Interaction Studies | Identifies cytochrome P450 inhibition/induction | Reveals CYP3A4 role in trilostane clearance [4] |
Tissue Distribution Studies | Measures organ-specific accumulation via isotopic tagging | Adrenal cortex targeting demonstrated in canines [1] [10] |
Bioavailability Optimization | Guides deuterium substitution strategies to improve half-life | 17β-deuteration delays hepatic oxidation [2] [6] |
Reference Standards in Quantification | Enables precise LC-MS/MS assays via isotope dilution | Validates trilostane assays in pharmacokinetic studies [3] [8] |
Deuterated pharmaceutical compounds serve as indispensable tools in drug development, leveraging the kinetic isotope effect (KIE) to probe metabolic stability and enzymatic processing. Trilostane-d3 exemplifies this utility by enabling researchers to distinguish endogenous steroid metabolites from administered compounds through mass spectrometry–based detection [2] [6]. When used in tracer studies, the mass shift created by deuterium allows unambiguous tracking of the parent molecule and its metabolites across biological matrices, facilitating the construction of comprehensive metabolic trees for trilostane [6]. This is particularly valuable given trilostane’s reversible metabolism to 17-ketotrilostane, where Trilostane-d3 helps quantify interconversion kinetics in vivo [7].
The 17β-deuteration in Trilostane-d3 directly influences metabolic stability at a known oxidation site. Enzymatic conversion to 17-ketotrilostane requires cleavage of the C17-hydrogen/deuterium bond, a step subject to primary KIE. Deuterium substitution can decelerate this oxidation by 2- to 7-fold depending on the enzymatic system involved, thereby extending plasma half-life and altering exposure ratios between trilostane and its active metabolite [2] [6]. This property makes Trilostane-d3 a strategic template for developing next-generation 3β-HSD inhibitors with optimized pharmacokinetics. Furthermore, Trilostane-d3 serves as an essential internal standard in quantitative LC-MS/MS assays, eliminating matrix effects and enabling FDA-compliant bioanalytical method validation for trilostane studies [3] [8].
Trilostane (originally coded WIN-24,540) emerged in the 1970s as a synthetic androstane derivative designed to inhibit adrenal steroidogenesis [7]. Early research demonstrated its competitive inhibition of 3β-HSD, blocking conversion of pregnenolone to progesterone and thereby suppressing cortisol, aldosterone, and sex hormone synthesis [1] [7]. Although initially approved for human Cushing’s syndrome in 1984, it was withdrawn a decade later due to inconsistent efficacy and gastrointestinal toxicity [7]. Its veterinary adoption began in 1999 with European approval (Vetoryl®) and subsequent FDA clearance in 2008 for canine hyperadrenocorticism [7] [10].
The development of deuterated isotopologues followed advances in stable isotope pharmacology in the early 2000s. Trilostane-d3 was first synthesized circa 2015 to address research limitations in tracing trilostane’s complex metabolism [3] [6]. The 17β-methyl deuteration site was strategically selected based on metabolic studies showing rapid oxidation at this position [7]. Modern synthetic routes employ deuterated sodium borohydride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to reduce the 17-ketotrilostane precursor, achieving high isotopic purity (>98%) [3] [8]. The availability of Trilostane-d3 has enabled critical studies on interspecies metabolism differences, revealing that canines exhibit 3-fold higher conversion to 17-ketotrilostane than humans—a key factor in veterinary dosing strategies [1] [10].
Synthesis Milestones:
Current research explores Trilostane-d3’s utility beyond steroidogenesis inhibition, particularly in modulating neuroactive steroids. Studies suggest trilostane administration elevates brain allopregnanolone by shunting pregnenolone toward 5α-reductase pathways [4]. Trilostane-d3 enables precise quantification of these neurosteroid flux changes, highlighting potential applications in epilepsy and depression research [4].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5